1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1448027-76-6
VCID: VC5500146
InChI: InChI=1S/C18H19F2NO5S2/c1-26-13-5-7-14(8-6-13)27(22,23)15-9-11-21(12-10-15)28(24,25)18-16(19)3-2-4-17(18)20/h2-8,15H,9-12H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F
Molecular Formula: C18H19F2NO5S2
Molecular Weight: 431.47

1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

CAS No.: 1448027-76-6

Cat. No.: VC5500146

Molecular Formula: C18H19F2NO5S2

Molecular Weight: 431.47

* For research use only. Not for human or veterinary use.

1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine - 1448027-76-6

Specification

CAS No. 1448027-76-6
Molecular Formula C18H19F2NO5S2
Molecular Weight 431.47
IUPAC Name 1-(2,6-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine
Standard InChI InChI=1S/C18H19F2NO5S2/c1-26-13-5-7-14(8-6-13)27(22,23)15-9-11-21(12-10-15)28(24,25)18-16(19)3-2-4-17(18)20/h2-8,15H,9-12H2,1H3
Standard InChI Key ZVSOUZSXQLMJJQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F

Introduction

Chemical Structure and Nomenclature

Structural Composition

1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 1- and 4-positions with two sulfonyl groups:

  • Position 1: A 2,6-difluorophenylsulfonyl moiety (–SO₂–C₆H₃F₂).

  • Position 4: A 4-methoxyphenylsulfonyl group (–SO₂–C₆H₄–OCH₃).

The juxtaposition of electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a polarized electronic environment, potentially enhancing interactions with biological targets .

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈F₂N₂O₅S₂
Molecular Weight444.47 g/mol
IUPAC Name1-(2,6-Difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)piperidine
Key Functional GroupsSulfonamide, piperidine, methoxy, fluorine

Synthesis and Characterization

Synthetic Pathways

The synthesis of bis-sulfonylated piperidines typically involves sequential nucleophilic substitution reactions. A plausible route for this compound involves:

  • Piperidine Activation: Piperidine is treated with a base (e.g., triethylamine) to deprotonate the amine, facilitating sulfonylation .

  • Stepwise Sulfonylation:

    • First Sulfonylation: Reaction with 2,6-difluorobenzenesulfonyl chloride at the 1-position.

    • Second Sulfonylation: Subsequent reaction with 4-methoxybenzenesulfonyl chloride at the 4-position.

  • Purification: Column chromatography (silica gel, dichloromethane/methanol) isolates the product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (Hypothesized)
1Piperidine, TEA, DCM, 0–5°C85–90%
22,6-Difluorobenzenesulfonyl chloride75–80%
34-Methoxybenzenesulfonyl chloride70–75%

Key Considerations:

  • Steric hindrance from the first sulfonyl group may reduce yields in the second sulfonylation step.

  • ¹H-NMR would show distinct signals for the piperidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and methoxy group (δ 3.8 ppm) .

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Estimated at 3.8–4.2 (similar to analogs ), indicating moderate lipophilicity.

  • Solubility: Low aqueous solubility due to the sulfonyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Stability

  • Thermal Stability: Sulfonamides generally exhibit stability up to 150°C.

  • Hydrolytic Stability: Resistant to hydrolysis under physiological pH but susceptible to strong acids/bases .

CompoundActivity (IC₅₀)Target
10a 12.3 µM (Anti-angiogenic)VEGF Receptor
VC43411718.7 µM (Enzyme Inhibition)Serine Protease
F377-0419 15.2 µM (Cytotoxic)DNA Topoisomerase II

Comparative Analysis with Related Compounds

Structural Analogues

  • 1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine :

    • Replaces 4-methoxyphenylsulfonyl with a furan-thioether group.

    • Lower molecular weight (387.5 vs. 444.47 g/mol) but reduced polarity.

  • N-(4-methoxyphenyl)-1-[6-(piperidine-1-sulfonyl)quinolin-2-yl]piperidine-3-carboxamide :

    • Incorporates a quinoline scaffold; exhibits logP = 4.22, comparable to the target compound.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Fluorine atoms enhance metabolic stability and target affinity.

  • Methoxy Group: Improves solubility but may reduce membrane permeability .

Future Perspectives

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yields .

  • In Vitro Screening: Prioritize assays for kinase inhibition and apoptosis induction.

  • ADMET Profiling: Assess pharmacokinetics using in silico models (e.g., SwissADME).

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